molecular formula C7H9ClN2O B13620169 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride

Cat. No.: B13620169
M. Wt: 172.61 g/mol
InChI Key: SWTPGELFTGNXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride is an organic compound that features a fused pyrrole and pyridine ring system.

Preparation Methods

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride typically involves the oxidation of indole derivatives. A common method includes reacting indole with tert-butyl hydroperoxide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and sodium hydroxide for basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to these receptors, preventing their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for developing new therapeutic agents.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-6-one;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c10-6-2-1-5-3-4-8-7(5)9-6;/h1-2H,3-4H2,(H2,8,9,10);1H

InChI Key

SWTPGELFTGNXFL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=O)N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.